molecular formula C9H9BrO2 B017563 5-Bromo-3-ethylsalicylaldehyde CAS No. 57704-12-8

5-Bromo-3-ethylsalicylaldehyde

Cat. No.: B017563
CAS No.: 57704-12-8
M. Wt: 229.07 g/mol
InChI Key: OUNXRNHPGAETOZ-UHFFFAOYSA-N
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Description

5-Bromo-3-ethylsalicylaldehyde is a high-purity salicylaldehyde derivative designed for advanced chemical synthesis and pharmaceutical research. This compound serves as a critical precursor for the development of novel Schiff base ligands, which are extensively used in coordination chemistry to synthesize metal complexes with transition metals like Cu(II), Zn(II), Ni(II), and Ga(III) . The strategic bromo and ethyl substitutions on the salicylaldehyde scaffold enhance ligand properties and can significantly influence the biological activity of the resulting complexes. Key Research Applications: Ligand Synthesis: This aldehyde is a key starting material for preparing tridentate (ONO) and other multidentate Schiff base ligands, formed via condensation with primary amines, thiosemicarbazides, or acyl hydrazides . These ligands are valuable in creating mononuclear metal complexes for catalytic and material science applications. Anticancer and Antiproliferative Agents: Schiff bases and their metal complexes derived from bromo-substituted salicylaldehydes have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, with some complexes exhibiting enhanced efficacy compared to established chemotherapeutic agents . The presence of the bromo atom is often associated with increased bioactivity . Antimicrobial and Antioxidant Studies: Research on similar structures shows utility in developing compounds with antibacterial and antifungal properties, as well as significant antiradical and antioxidant activities . NOTE: This product is intended for research purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXRNHPGAETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481843
Record name 5-Bromo-3-ethylsalicylaldehyde
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-12-8
Record name 5-Bromo-3-ethyl-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57704-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-ethylsalicylaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 5 Bromo 3 Ethylsalicylaldehyde

Established Synthetic Routes to 5-Bromo-3-ethylsalicylaldehyde

Thorough searches for established synthetic pathways leading to this compound have yielded no specific procedures. General synthetic strategies for similar substituted salicylaldehydes often involve two key transformations: formylation of a substituted phenol (B47542) and subsequent halogenation, or halogenation of a phenol followed by formylation. However, the application of these general methods to achieve the specific substitution pattern of this compound is not documented.

Discussion of Precursors and Starting Materials

In the absence of established synthetic routes, potential precursors can only be hypothesized based on general organic chemistry principles. A plausible starting material would be 2-ethylphenol . This compound would require formylation to introduce the aldehyde group at the ortho position to the hydroxyl group, followed by selective bromination at the para position.

Alternatively, 3-ethylsalicylaldehyde could serve as a direct precursor for bromination. The electron-donating hydroxyl and ethyl groups would direct the incoming bromine atom to the 5-position. However, detailed synthetic procedures for 3-ethylsalicylaldehyde itself are not widely reported.

Another potential, though less direct, starting material could be 4-ethylphenol . Formylation of this precursor would likely lead to 2-hydroxy-5-ethylbenzaldehyde. Subsequent bromination would then need to be directed to the 3-position, which could be challenging due to the existing substitution pattern.

Reaction Conditions and Optimization Strategies

Without specific literature on the synthesis of this compound, any discussion of reaction conditions and optimization remains speculative. For the hypothetical bromination of 3-ethylsalicylaldehyde, typical brominating agents such as elemental bromine (Br₂) in a solvent like acetic acid or a less hazardous alternative like N-Bromosuccinimide (NBS) could be employed. Optimization would involve controlling the stoichiometry of the brominating agent, reaction temperature, and time to maximize the yield of the desired product and minimize the formation of poly-brominated byproducts.

For the formylation of 2-ethylphenol, classic methods like the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base) or the Duff reaction (using hexamethylenetetramine) could be explored. Optimization of these reactions typically focuses on temperature control, reaction time, and the ratio of reactants to improve regioselectivity and yield.

Comparative Analysis of Synthesis Efficiency and Yields

A comparative analysis of synthesis efficiency and yields for this compound cannot be provided due to the lack of published data.

Novel Approaches and Emerging Synthetic Strategies for this compound

The absence of established methods for synthesizing this compound naturally extends to a lack of information on novel, green, or catalytic approaches for its preparation.

Exploration of Green Chemistry Principles in Synthesis

While no green chemistry approaches have been documented for this specific compound, general principles could be applied to its hypothetical synthesis. This would involve the use of less hazardous solvents, catalysts instead of stoichiometric reagents, and reaction conditions that minimize energy consumption and waste generation.

Catalytic Synthesis Routes and Mechanistic Investigations

There is no information available in the scientific literature regarding catalytic synthesis routes or mechanistic investigations for this compound. Research in this area would first require the development of a reliable non-catalytic synthesis.

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic chemistry has increasingly embraced technologies like microwave irradiation and continuous flow systems to enhance reaction efficiency, reduce reaction times, and improve safety profiles. While specific literature detailing the synthesis of this compound using these methods is not abundant, the principles can be applied based on known syntheses of related substituted salicylaldehydes.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improved yields. For the synthesis of compounds analogous to this compound, microwave irradiation can be effectively employed in key steps such as formylation and halogenation of phenols. For instance, the Duff reaction or the Reimer-Tiemann reaction, common methods for introducing an aldehyde group onto a phenol, can be significantly accelerated under microwave conditions. Similarly, the bromination of a 3-ethylsalicylaldehyde precursor could be expedited. The use of microwave energy allows for rapid optimization of reaction conditions, such as temperature and pressure, in a controlled manner. cem.denih.gov A key advantage is the ability to achieve high temperatures in sealed vessels, which can drive reactions to completion in minutes rather than hours. cem.denih.gov

ParameterConventional HeatingMicrowave-Assisted Heating
Heating Mechanism Conduction and convectionDirect dielectric heating
Reaction Time Hours to daysSeconds to minutes
Temperature Gradient Non-uniformUniform
Side Reactions More prevalentOften minimized
Yields VariableOften higher

Flow Chemistry Applications:

Continuous flow chemistry involves the pumping of reagents through a network of tubes or microreactors, where they mix and react. europa.eu This methodology offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. europa.euresearchgate.netnih.gov The synthesis of this compound in a flow system would likely involve a multi-step sequence where intermediates are generated and immediately used in the subsequent step without isolation. For example, the formylation of 2-bromo-4-ethylphenol (B1341062) could be performed in one reactor module, with the output stream then mixing with a brominating agent in a second module. The precise control of residence time and temperature in flow reactors allows for fine-tuning of selectivity and yield. europa.eu This approach is also highly scalable, as production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). researchgate.net

Derivatization Reactions Involving this compound

The presence of three reactive sites—the aldehyde, the hydroxyl group, and the bromo substituent—makes this compound a versatile precursor for a variety of derivatives.

Formation of Schiff Bases and Related Imine Structures

The reaction of the aldehyde group of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone of aldehyde chemistry and is typically carried out by refluxing the aldehyde and amine in an appropriate solvent, often with acid catalysis. tandfonline.comjetir.org The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

Table of Representative Amines for Schiff Base Formation:

AmineProduct Type
AnilineN-aryl imine
EthylamineN-alkyl imine
1,2-DiaminoethaneBis-imine
2-AminophenolN-aryl imine with potential for further cyclization

Condensation Reactions with Amines and Hydrazines

Beyond simple primary amines, this compound can undergo condensation reactions with a variety of amino-containing compounds, including hydrazines and their derivatives. The reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a hydrazone, or in cases where the hydroxyl group participates, potentially cyclized products. The reaction of salicylaldehydes with hydrazine can sometimes yield the corresponding azine, where two aldehyde molecules are bridged by a N-N bond. nih.govresearchgate.net

Substituted hydrazines, such as phenylhydrazine (B124118) or acyl hydrazides, react similarly to form the corresponding substituted hydrazones. mdpi.com These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. For example, the condensation of 5-bromosalicylaldehyde (B98134) with thiosemicarbazide (B42300) is a well-established route to thiosemicarbazone derivatives. researchgate.net

Table of Condensation Reactants and Products:

ReactantProduct Type
HydrazineHydrazone or Azine
PhenylhydrazinePhenylhydrazone
ThiosemicarbazideThiosemicarbazone
Isonicotinic acid hydrazideIsonicotinoylhydrazone

Electrophilic and Nucleophilic Reactions of the Aldehyde and Hydroxyl Groups

Electrophilic Reactions:

The aromatic ring of this compound is subject to electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming group. The hydroxyl and ethyl groups are activating and ortho-, para-directing, while the aldehyde and bromo groups are deactivating and meta-directing. The interplay of these directing effects would need to be considered for any further substitution reactions, such as nitration or sulfonation. masterorganicchemistry.commasterorganicchemistry.combyjus.com

Nucleophilic Reactions:

The aldehyde group is susceptible to nucleophilic addition. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, will add to the carbonyl carbon to form secondary alcohols after an aqueous workup. Reductants like sodium borohydride (B1222165) will reduce the aldehyde to the corresponding primary alcohol, 2-bromo-6-ethyl-3-(hydroxymethyl)phenol.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation. mdpi.com In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide, which can then act as a nucleophile. Reaction with alkyl halides (e.g., ethyl iodide) would yield the corresponding ether, while reaction with acyl chlorides or anhydrides would produce the ester. mdpi.comorganic-chemistry.org

Table of Nucleophilic and Electrophilic Reactions:

Reaction TypeReagent ExampleFunctional Group InvolvedProduct Type
Nucleophilic AdditionMethylmagnesium bromideAldehydeSecondary alcohol
ReductionSodium borohydrideAldehydePrimary alcohol
O-AlkylationEthyl iodide, K2CO3HydroxylEther
O-AcylationAcetyl chloride, pyridineHydroxylEster
Electrophilic SubstitutionHNO3/H2SO4Aromatic RingNitro-substituted derivative

Palladium-Catalyzed Cross-Coupling Reactions of Brominated Salicylaldehydes

The bromo substituent on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a wide range of aryl or vinyl substituents at the 5-position of the salicylaldehyde (B1680747) ring. The general reactivity order for the halide is I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would convert this compound into its 5-amino derivatives.

Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This would allow for the introduction of vinyl groups at the 5-position of the salicylaldehyde. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Table of Palladium-Catalyzed Cross-Coupling Reactions:

Reaction NameCoupling PartnerCatalyst/Ligand ExampleProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh3)45-Aryl-3-ethylsalicylaldehyde
Buchwald-HartwigMorpholinePd2(dba)3 / XPhos5-(Morpholino)-3-ethylsalicylaldehyde
HeckStyrenePd(OAc)25-(Styryl)-3-ethylsalicylaldehyde

Coordination Chemistry and Ligand Design Using 5 Bromo 3 Ethylsalicylaldehyde

5-Bromo-3-ethylsalicylaldehyde as a Chelating Ligand Precursor

The presence of the ortho-hydroxy and aldehyde groups makes this compound an ideal building block for designing multidentate chelating ligands. These ligands can coordinate with a metal ion through multiple donor atoms, leading to the formation of stable, cyclic structures known as metal chelates.

Design and Synthesis of Salicylaldehyde-based Ligands (e.g., Salen, Salan)

Salicylaldehyde (B1680747) and its derivatives are fundamental reagents for synthesizing a broad class of Schiff base ligands, most notably Salen-type ligands. taylorandfrancis.comwikipedia.org The synthesis is typically a straightforward condensation reaction between two equivalents of a salicylaldehyde derivative and one equivalent of a diamine. wikipedia.org For instance, reacting this compound with ethylenediamine (B42938) would yield a Salen-type ligand, characterized by a tetradentate N₂O₂ donor set. taylorandfrancis.com This reaction involves the formation of two imine (-C=N-) bonds, creating a robust structure capable of coordinating with a metal ion in a square-planar or octahedral geometry. taylorandfrancis.com

Salan ligands are closely related to Salen ligands, but the imine double bonds (C=N) are reduced to single bonds (C-N). This reduction results in a more flexible ligand framework, which can influence the stereochemistry and properties of the resulting metal complexes. The synthesis of a Salan ligand would involve an additional reduction step after the initial condensation of this compound with a diamine.

Influence of Bromo and Ethyl Substituents on Ligand Properties and Coordination Environment

The substituents on the salicylaldehyde ring play a crucial role in modulating the electronic and steric properties of the resulting ligands and their metal complexes. researchgate.netnih.gov The 5-bromo and 3-ethyl groups on the precursor molecule each impart distinct characteristics.

Bromo Group: As a halogen, the bromine atom at the 5-position acts as an electron-withdrawing group through the inductive effect. This can increase the acidity of the phenolic proton, potentially affecting the stability and formation constants of the metal complexes. researchgate.net The presence of halogen substituents on the salicylaldehyde ring has been noted to enhance the biological properties of the resulting coordination compounds. mdpi.com Studies on 5-bromosalicylaldehyde-derived Schiff bases have shown that the bromo-analogue's activity can be linked to these electronic effects. nih.gov

Ethyl Group: The ethyl group at the 3-position is an alkyl group, which is electron-donating in nature. nih.gov This electron-donating effect can influence the electron density on the donor atoms (phenolic oxygen and imine nitrogen), thereby affecting the ligand's coordination ability and the stability of the metal-ligand bond. researchgate.net An electron-donating effect can enhance the stability of the resulting complex. researchgate.net Furthermore, the ethyl group provides steric bulk near the coordination site, which can influence the geometry of the metal complex and potentially restrict the approach of other molecules to the metal center.

The combination of an electron-withdrawing bromo group and an electron-donating ethyl group creates a unique electronic profile for ligands derived from this compound, offering a nuanced tool for fine-tuning the properties of metal complexes.

Formation and Characterization of Metal Complexes

Ligands derived from this compound can coordinate with a wide range of metal ions to form stable complexes. The characterization of these complexes is essential to determine their structure, bonding, and properties.

Transition Metal Complexes (e.g., Copper(II), Palladium(II), Gallium(III))

The N₂O₂ donor set of Salen-type ligands derived from substituted salicylaldehydes readily forms complexes with various transition metals.

Copper(II) Complexes: Schiff base ligands derived from 5-bromosalicylaldehyde (B98134) are known to form stable complexes with copper(II). christuniversity.in These complexes are often four-coordinate with a square-planar geometry, although five- or six-coordinate geometries can also be achieved. The electronic and steric effects of the bromo and ethyl substituents would influence the precise geometry and redox properties of the copper center.

Palladium(II) Complexes: Palladium(II) ions, having a d⁸ electron configuration, show a strong preference for forming square-planar complexes. Ligands derived from substituted salicylaldehydes have been successfully used to synthesize palladium(II) complexes. researchgate.net The resulting complexes are of interest for their potential applications in catalysis.

Gallium(III) Complexes: Gallium(III) complexes with ligands derived from 5-bromosalicylaldehyde have been synthesized and characterized. mdpi.comnih.gov In these cases, the ligands often act as tridentate donors, coordinating through a phenolic oxygen, an azomethine nitrogen, and an amide oxygen from a hydrazone moiety. mdpi.comnih.gov This typically results in mononuclear, six-coordinate octahedral complexes where two ligand molecules surround the Ga(III) ion. mdpi.comnih.gov

Spectroscopic Techniques for Elucidating Metal-Ligand Interactions

A suite of spectroscopic techniques is employed to characterize metal complexes and understand the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the IR spectrum shows characteristic shifts. A strong band in the ligand's spectrum between 1580-1680 cm⁻¹, attributed to the C=N (azomethine) stretching vibration, typically shifts to a lower frequency in the complex, indicating coordination through the imine nitrogen. nih.govrecentscientific.com The disappearance of the broad band for the phenolic O-H stretch (around 3400 cm⁻¹) in the complex spectrum confirms the deprotonation of the hydroxyl group and its coordination to the metal ion. recentscientific.comiiste.org Furthermore, the appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations, providing direct evidence of complex formation. proquest.com

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand (π → π* and n → π*) transitions. nih.gov The coordination to a metal ion can cause shifts in these bands. For transition metal complexes, additional, weaker bands may appear in the visible region, which are attributed to d-d electronic transitions of the metal center. The position and intensity of these bands can provide insights into the coordination geometry of the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its diamagnetic metal complexes (such as those of Zn(II) or Ga(III)). dergipark.org.tr

In the ¹H NMR spectrum of a Schiff base ligand derived from this compound, one would expect to see characteristic signals for the aromatic protons, the ethyl group protons, and a distinct singlet for the azomethine proton (-CH=N), typically in the range of 8-10 ppm. nih.govrasayanjournal.co.in A signal for the phenolic -OH proton would also be present, often as a broad singlet at a downfield chemical shift (e.g., above 13 ppm). nih.govrasayanjournal.co.in

Upon formation of a metal complex, several key changes are observed in the NMR spectrum:

The most definitive evidence of coordination is the disappearance of the phenolic -OH proton signal, which indicates deprotonation and bonding to the metal ion. rasayanjournal.co.in

The chemical shift of the azomethine proton is typically affected by coordination, often shifting downfield, providing further evidence of the nitrogen atom's involvement in bonding. nih.gov

The signals corresponding to the aromatic and ethyl group protons may also experience shifts due to the change in the electronic environment upon complexation. mdpi.com

These spectral changes provide conclusive evidence for the formation of the desired metal complex and offer insights into its structure in solution.

Data Tables

Table 1: Expected ¹H NMR Chemical Shift Changes Upon Complexation This table presents hypothetical data based on typical observations for salicylaldehyde-based Schiff base complexes.

Proton TypeLigand (Expected δ, ppm)Complex (Expected δ, ppm)Change upon Complexation
Phenolic (-OH)> 13.0Signal DisappearsConfirms deprotonation and coordination
Azomethine (-CH=N-)8.0 - 10.0Shifted (e.g., 8.2 - 10.5)Indicates nitrogen coordination
Aromatic (-Ar-H)6.5 - 8.0Minor shiftsReflects change in electronic environment
Ethyl (-CH₂CH₃)1.0 - 3.0Minor shiftsReflects change in electronic environment

Table 2: Characteristic IR Frequencies (cm⁻¹) for Ligand and Complex This table presents typical frequency ranges based on literature for related compounds. nih.govrecentscientific.com

Vibrational ModeLigand (Typical Range)Complex (Typical Range)Interpretation
ν(O-H) phenolic3300 - 3450 (broad)AbsentDeprotonation and O-coordination
ν(C=N) azomethine1580 - 1680Shift to lower frequencyN-coordination
ν(C-O) phenolic~1270 - 1290Shift to higher frequencyO-coordination
ν(M-O)Not Present480 - 530Metal-Oxygen bond formation
ν(M-N)Not Present400 - 450Metal-Nitrogen bond formation
Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for characterizing Schiff base ligands derived from this compound and their resulting metal complexes. This analysis confirms the formation of the ligand and identifies the donor atoms involved in coordination with a metal center. The condensation reaction between an aldehyde and a primary amine to form a Schiff base results in the appearance of a characteristic absorption band for the azomethine group (C=N).

In Schiff base ligands derived from 5-bromosalicylaldehyde, this distinct imine band typically appears in the 1609–1650 cm⁻¹ region of the IR spectrum. mdpi.comnih.govjetir.org The disappearance of the bands corresponding to the aldehyde's carbonyl group (C=O) and the amine's amino group (NH₂) from the starting materials, coupled with the emergence of this strong C=N band, provides clear evidence of successful Schiff base formation. internationaljournalcorner.com Other significant bands in the free ligand spectrum include the phenolic C-O stretching vibration, often observed around 1270-1540 cm⁻¹, and the phenolic O-H vibration, which can be a broad band in the 3420–3520 cm⁻¹ range. mdpi.comnih.govjetir.org

Table 1: Representative IR Spectral Data for Schiff Bases Derived from 5-Bromosalicylaldehyde and Their Complexes

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Inference
Azomethine (C=N)1610 - 16501560 - 1625Coordination of imine nitrogen
Phenolic (C-O)1271 - 15401247 - 1265 (red shift)Coordination of phenolic oxygen
X-ray Crystallography for Structural Determination

X-ray crystallography provides definitive, three-dimensional structural information for coordination compounds, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes derived from substituted salicylaldehydes, this technique unambiguously confirms the coordination mode of the ligand and the geometry around the metal center.

While specific crystallographic data for complexes of this compound are not detailed in the provided context, analysis of closely related structures, such as those derived from 5-bromosalicylaldehyde or 3,5-dibromosalicylaldehyde, offers significant insight. For instance, the crystal structure of a nickel(II) complex with 3,5-dibromosalicylaldehyde, [Ni(3,5–diBr–salo)₂(neoc)], shows the nickel(II) ion in a distorted octahedral geometry. mdpi.com In this structure, the salicylaldehyde-based ligands are deprotonated and coordinate bidentately to the Ni(II) ion through the phenolato oxygen and the aldehyde oxygen atoms, forming stable six-membered chelate rings. mdpi.com

Table 2: Example Crystal Data for a Schiff Base Derived from 5-Bromosalicylaldehyde

ParameterValue
Compound5-bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2/c nih.gov
a (Å)22.040 (4) nih.gov
b (Å)11.844 (2) nih.gov
c (Å)9.5102 (19) nih.gov
β (°)101.69 (3) nih.gov
V (ų)2431.1 (8) nih.gov

Magnetic and Optical Properties of Resulting Coordination Compounds

The incorporation of metal ions into ligands derived from this compound gives rise to coordination compounds with distinct magnetic and optical properties, which are dictated by the nature of the metal ion, its oxidation state, and its coordination environment.

Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a complex, which reveals the number of unpaired electrons on the metal center. This information is instrumental in elucidating the geometry of the complex. For example, transition metal complexes involving ligands from 5-bromosalicylaldehyde have been characterized using magnetic moment data to confirm octahedral, square planar, or tetrahedral geometries. researchgate.netorientjchem.org A mixed ligand nickel(II) complex incorporating 5-bromosalicylaldehyde has also been characterized by its molar magnetic moment, determined using the Gouy method. researchgate.net

The optical properties of these complexes are typically studied using UV-Visible spectroscopy. The free Schiff base ligands exhibit absorption bands in the UV-visible region corresponding to n-π* and π-π* electronic transitions within the aromatic rings and the azomethine group. researchgate.net Upon coordination to a metal ion, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region. researchgate.net These new bands are often due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The specific positions and intensities of these bands provide further evidence of the coordination geometry. Some Schiff base complexes derived from related substituted salicylaldehydes have also been investigated for their fluorescence and phosphorescence properties, with applications as dyes in organic light-emitting diodes (OLEDs). ossila.comresearchgate.net

Table 3: General Magnetic and Optical Characteristics of Salicylaldehyde-type Complexes

PropertyTechniqueInformation Obtained
MagnetismMagnetic Susceptibility / Gouy MethodNumber of unpaired electrons, coordination geometry researchgate.netresearchgate.net
Light AbsorptionUV-Visible SpectroscopyElectronic transitions (n-π, π-π, d-d, LMCT), coordination geometry researchgate.net
Light EmissionFluorescence/Phosphorescence SpectroscopyEmissive properties, potential for use in optical materials ossila.comresearchgate.net

Supramolecular Assembly and Crystal Engineering of Complexes

Supramolecular assembly and crystal engineering focus on controlling the organization of molecules in the solid state through non-covalent interactions, such as hydrogen bonding, to form well-defined, higher-order structures. In coordination compounds derived from this compound, both intramolecular and intermolecular hydrogen bonds play a critical role in directing the final crystal architecture.

A prominent feature in the Schiff base ligands is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the nitrogen atom of the azomethine group (O—H···N). nih.gov This interaction contributes to the planarity and stability of the ligand itself.

In the solid state, intermolecular interactions dictate the packing of the complex molecules. For example, in the crystal structure of 5-bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone, intermolecular hydrogen bonds involving the imino hydrogen and the sulfur atom (N—H···S) link individual molecules into supramolecular dimers. nih.gov These dimers then arrange into a larger, ordered crystal lattice. The presence of the bromo- and ethyl- substituents on the salicylaldehyde ring can further influence crystal packing through other weak interactions, such as halogen bonding or van der Waals forces, making these ligands useful components in the field of crystal engineering. Theoretical studies on related molecules have also been used to analyze the strength and nature of these crucial hydrogen bonding interactions. du.ac.ir

Chemical Reactivity and Mechanistic Studies of 5 Bromo 3 Ethylsalicylaldehyde and Its Derivatives

Reaction Mechanisms and Pathways of 5-Bromo-3-ethylsalicylaldehyde

The chemical behavior of this compound is characterized by reactions typical of substituted aromatic aldehydes, including substitutions on the aromatic ring and additions to the carbonyl group.

Electrophilic Aromatic Substitution Reactions

The directing effects of the existing substituents are crucial for predicting the outcome of these reactions. These effects are classified as either activating (increasing reaction rate) or deactivating (decreasing reaction rate) and determine the position (ortho, meta, or para) of the incoming electrophile. wikipedia.org

The substituents on the this compound ring have the following influences:

Hydroxyl (-OH) group: A strongly activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density by resonance.

Ethyl (-CH₂CH₃) group: A weakly activating group that directs ortho and para through an inductive effect.

Bromo (-Br) group: A deactivating group that directs ortho and para. While it withdraws electron density inductively (deactivating), it can donate electron density through resonance, thus directing substitution to the ortho and para positions.

Aldehyde (-CHO) group: A deactivating group that directs incoming electrophiles to the meta position by strongly withdrawing electron density from the ring through both inductive and resonance effects.

The regioselectivity of a subsequent electrophilic substitution reaction on this compound would depend on the reaction conditions and the nature of the electrophile, arising from the complex interplay of these competing directing effects. The powerful ortho, para-directing influence of the hydroxyl group often dominates, though it is sterically hindered by the adjacent ethyl group. Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound
Substituent (Position)Activating/Deactivating EffectDirecting EffectPrimary Mechanism
-OH (1)Strongly ActivatingOrtho, ParaResonance Donation (+)
-CHO (2)Strongly DeactivatingMetaResonance & Inductive Withdrawal (-)
-Ethyl (3)Weakly ActivatingOrtho, ParaInductive Donation (+)
-Br (5)Weakly DeactivatingOrtho, ParaInductive Withdrawal (-) & Resonance Donation (+)

Nucleophilic Addition to the Aldehyde Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, where the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.

A prominent example of this reactivity in salicylaldehyde (B1680747) derivatives is the formation of Schiff bases (or imines). This reaction involves the nucleophilic addition of a primary amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. acs.org For instance, 5-Bromosalicylaldehyde (B98134) is commonly used to synthesize various Schiff base ligands through this pathway. sigmaaldrich.com This indicates that this compound would readily undergo similar reactions with amines to form the corresponding Schiff base derivatives.

Role of Bromine and Ethyl Substituents in Reactivity Modulation

The bromine and ethyl substituents significantly modulate the reactivity of both the aromatic ring and the aldehyde group through electronic and steric effects.

Electronic Effects:

The ethyl group is an electron-donating group through induction. This slightly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack (an activating effect). Conversely, it slightly decreases the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions compared to an unsubstituted salicylaldehyde.

The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect on electrophilic aromatic substitution is deactivating. reddit.com For nucleophilic addition at the aldehyde, the strong inductive withdrawal by bromine increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

Steric Effects:

The ethyl group at the 3-position (ortho to the aldehyde) provides significant steric hindrance. This can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of nucleophilic addition reactions. It also blocks one of the ortho positions relative to the hydroxyl group, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful tools for investigating the molecular properties and reactivity of compounds like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. uctm.edursc.org By calculating properties such as optimized molecular geometry, vibrational frequencies, and electronic energies, DFT provides deep insights into molecular stability and reactivity.

For substituted salicylaldehydes and their derivatives, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and calculate bond lengths and angles.

Analyze Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Predict Reactive Sites: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Simulate Spectra: Theoretical vibrational (IR) and electronic (UV-Vis) spectra can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

While specific DFT studies on this compound are not widely published, research on related molecules like 5-bromosalicylaldehyde derivatives demonstrates the utility of DFT in confirming structures and understanding electronic properties. researchgate.net

Table 2: Key Parameters from DFT Calculations and Their Significance
Calculated ParameterSignificance for Reactivity Prediction
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapRelates to chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP)Maps electron density to identify nucleophilic (negative potential) and electrophilic (positive potential) sites.
Mulliken/NPA ChargesQuantifies the partial charge on each atom, helping to identify reactive centers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: The ethyl group and hydroxyl group have rotational freedom. MD simulations can explore the different possible conformations (rotamers) of the molecule and determine their relative stabilities and the energy barriers for interconversion.

Study Intermolecular Interactions: MD simulations can model how this compound interacts with solvent molecules, providing insights into its solubility and the structure of its solvation shell.

Analyze Binding Mechanisms: If the molecule is studied as a ligand, MD simulations can be used to model its interaction with a receptor (e.g., a protein active site), revealing the dynamics of the binding process, key intermolecular interactions (like hydrogen bonds), and the stability of the ligand-receptor complex. researchgate.net

Simulations on related salicylaldehyde derivatives have been used to analyze their adsorption on surfaces and their binding modes with biological targets, demonstrating the power of this technique to provide insights that complement experimental findings. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of molecules like this compound. These theoretical chemistry techniques are used to calculate various quantum chemical descriptors that quantify the molecule's stability and reactive nature. For the closely related compound 5-bromosalicylaldehyde, DFT calculations have been used to explore its molecular properties. nih.gov These principles are directly applicable to understanding the reactivity of this compound.

The Molecular Electrostatic Potential (MEP) map is a key output of these studies, which illustrates the charge distribution across the molecule. nih.gov In a typical MEP graph, different colors signify varying electron densities. Regions with high electron density, often colored red or yellow, represent the most negative potential and are susceptible to electrophilic attack. For salicylaldehydes, this region is characteristically found around the oxygen atom of the aldehyde group due to its electronegativity and lone pairs of electrons. nih.gov Conversely, areas with the lowest electron density, depicted in blue, indicate the most positive potential and are prone to nucleophilic attack.

From the electronic structure, several global reactivity descriptors can be calculated to predict chemical behavior. These indices help in understanding the electrophilicity and nucleophilicity of the compound.

Interactive Table 1: Global Reactivity Descriptors and Their Significance

DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity).
LUMO EnergyELUMO-Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity).
Energy GapΔEELUMO - EHOMOIndicates molecular stability and reactivity. A smaller gap suggests higher reactivity.
Electronegativityχ-(EHOMO + ELUMO)/2Measures the power of an atom or group to attract electrons.
Global Hardnessη(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Global SoftnessS1/(2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Indexωχ2/(2η)Quantifies the ability of a species to accept electrons.

These descriptors collectively provide a quantitative framework for predicting how this compound and its derivatives will behave in chemical reactions, identifying the most probable sites for electrophilic and nucleophilic engagement.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological or chemical activity. nih.gov Computational, or in silico, SAR models are powerful tools in chemical research and drug discovery that use molecular descriptors to predict the activity of compounds. nih.govnih.gov These models can reduce the need for extensive and costly animal testing and streamline the process of identifying promising new molecules. nih.gov For brominated aromatic compounds and their derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to predict activities ranging from antimicrobial to anticancer potentials. researchgate.netnih.gov

The development of a computational SAR model involves several key steps:

Data Set Preparation : A collection of molecules with known activities is assembled. nih.gov

Descriptor Calculation : For each molecule, a wide range of numerical descriptors is calculated. These can be constitutional, topological, electronic, or steric in nature. QSAR studies on bromo-substituted compounds have utilized electronic parameters like total energy and topological parameters such as the Wiener index. nih.gov

Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation : The model's predictive power is rigorously tested using both internal and external validation sets to ensure its reliability. nih.gov

For derivatives of this compound, a computational SAR study would seek to understand how modifications to the core structure—such as altering substituents on the aromatic ring or transforming the aldehyde group—affect a specific activity (e.g., cytotoxicity or receptor binding). For instance, studies on gallium (III) complexes of 5-bromosalicylaldehyde derivatives have demonstrated that coordination to a metal ion can significantly enhance cytotoxic potencies. mdpi.com

The output of such studies often includes contour maps from methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). These maps visually represent the regions around the molecule where certain properties (e.g., steric bulk, positive electrostatic potential, hydrophobicity) are predicted to increase or decrease activity, providing crucial guidance for designing new, more potent derivatives. researchgate.net

Interactive Table 2: Key Components of a Computational SAR Study

ComponentDescriptionExample Descriptors/Methods for Bromo-derivatives
Biological Activity The measured endpoint that the model aims to predict.IC50 values for cytotoxicity mdpi.com, antimicrobial activity (pMICam). nih.gov
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure.Electronic: Total Energy (Te) nih.gov, Dipole Moment. Topological: Wiener Index (W) nih.gov, Molecular Connectivity Indices. nih.govSteric: Molar Refractivity.
Statistical Method The algorithm used to create the correlation model.Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbor (kNN). nih.govresearchgate.net
Validation Metrics Statistics used to assess the model's accuracy and predictive ability.Cross-validated R2 (q2), Predictive R2 (pred_r2). researchgate.net

Based on the conducted research, there is no specific information available in the public domain regarding the advanced applications of the chemical compound This compound in the areas specified in the provided outline.

Scientific literature and databases extensively cover the parent compound, 5-bromosalicylaldehyde, and other derivatives in various catalytic and materials science applications. However, research detailing the use of this compound-derived complexes in asymmetric catalysis, enantioselective transformations, oxidation-reduction reactions, or specific bond formation processes could not be located.

Similarly, there is no available information on the role of this compound in the development of functional materials such as luminescent materials (OLEDs, DSSCs) or magnetic materials for spintronics.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific content requirements of the provided outline for the compound "this compound."

Advanced Applications in Materials Science and Catalysis

Role in Functional Materials Development

Sensing Applications

5-Bromo-3-ethylsalicylaldehyde serves as a versatile building block in the design and synthesis of advanced chemosensors. Its unique molecular structure, featuring a reactive aldehyde group, a hydroxyl group, and electron-modifying bromo and ethyl substituents on the aromatic ring, makes it an excellent platform for developing sensors for various analytes. The aldehyde group is particularly useful for forming Schiff base derivatives, which are renowned for their coordination properties with metal ions and subsequent changes in their optical and electronic characteristics. These changes, such as in fluorescence or color, form the basis of their sensing capabilities.

The core principle behind the use of this compound in sensing lies in its ability to be functionalized to create specific receptors for target analytes. By reacting it with different amines, a wide array of Schiff base ligands can be synthesized. These ligands can then selectively bind to specific ions or molecules, leading to a measurable signal. The bromo and ethyl groups on the salicylaldehyde (B1680747) ring can influence the electronic properties of the resulting chemosensor, thereby fine-tuning its sensitivity and selectivity.

Research into salicylaldehyde derivatives has demonstrated their effectiveness in detecting a variety of metal ions. For instance, Schiff base compounds derived from substituted salicylaldehydes have been successfully employed as "turn-on" fluorescent probes for aluminum ions (Al³⁺). In these systems, the coordination of the Schiff base ligand with Al³⁺ can inhibit processes like C=N isomerization and excited-state intramolecular proton transfer (ESIPT), leading to a significant enhancement of fluorescence intensity through a chelation-enhanced fluorescence (CHEF) mechanism.

While direct studies on this compound are limited, the extensive research on analogous compounds, such as 5-bromosalicylaldehyde (B98134) and 5-methylsalicylaldehyde, provides strong evidence for its potential in this field. The findings from these related compounds can be extrapolated to predict the performance and applications of sensors derived from this compound.

Studies on Schiff bases derived from 5-substituted salicylaldehydes have consistently shown their utility as highly selective and sensitive fluorescent and colorimetric sensors. For example, a fluorescent reagent synthesized from salicylaldehyde-5-bromo-salicyloylhydrazone was developed for the spectrofluorimetric determination of scandium (Sc³⁺). This sensor exhibited a clear fluorescent reaction with scandium, forming a 1:1 complex and allowing for detection at very low concentrations.

In a similar vein, fluorescent probes based on Schiff bases of 5-methyl salicylaldehyde have been designed for the selective detection of Al³⁺ in aqueous media. These probes demonstrate high selectivity, sensitivity, and rapid response times. The sensing mechanism is attributed to the inhibition of C=N isomerization and the activation of the CHEF effect upon binding with Al³⁺.

The following table summarizes the sensing performance of chemosensors based on derivatives of substituted salicylaldehydes, which serves as a model for the expected capabilities of sensors derived from this compound.

Sensor Derivative Target Analyte Sensing Mechanism Detection Limit (LOD) Response Time
Salicylaldehyde-5-bromo-salicyloylhydrazoneSc³⁺Fluorescence enhancement0.15 ng/mLNot Specified
Schiff base of 5-methyl salicylaldehyde and 2-aminobenzothiazoleAl³⁺Turn-on fluorescence (CHEF)2.81 x 10⁻⁷ M80 s
Schiff base of 5-methyl salicylaldehyde and 2-aminobenzimidazoleAl³⁺Turn-on fluorescence (CHEF)Not Specified90 s
Schiff base of 5-methyl salicylaldehyde and 2-aminopyridineAl³⁺Turn-on fluorescence (CHEF)Not Specified80 s

These findings underscore the potential of this compound as a precursor for developing novel chemosensors for a range of metal ions. The established synthetic routes to Schiff bases and the predictable nature of their coordination chemistry make this an active and promising area of research. Further investigations into the specific derivatives of this compound are expected to yield sensors with tailored properties for various analytical and environmental applications.

Future Directions and Research Opportunities

Advancements in Asymmetric Synthesis of Chiral 5-Bromo-3-ethylsalicylaldehyde Derivatives

The synthesis of enantiomerically pure chiral derivatives of this compound is a burgeoning area of research. The development of asymmetric catalytic systems is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. Future advancements are anticipated in the use of chiral catalysts, such as proline and its derivatives, in asymmetric aldol (B89426) and Michael reactions involving substituted salicylaldehydes. nih.gov These organocatalytic approaches offer a greener alternative to metal-based catalysts and can provide high enantioselectivity. pnas.org

Furthermore, the synthesis of chiral Schiff base ligands from various salicylaldehyde (B1680747) derivatives has been a subject of extensive research. researchgate.net The combination of this compound with a diverse range of chiral amines can lead to a library of novel ligands. These ligands, upon complexation with transition metals, can serve as catalysts for a wide array of asymmetric transformations, including epoxidation and sulfoxidation. researchgate.net The ability to fine-tune the steric and electronic properties of these ligands by modifying the salicylaldehyde backbone presents a significant opportunity for designing highly efficient and selective catalysts. researchgate.net

Catalyst TypePotential Asymmetric ReactionExpected Outcome
Chiral Amines (e.g., Prolinol derivatives)Michael AdditionHigh enantioselectivity in the formation of chromane (B1220400) derivatives. nih.gov
Chiral Amine-Thiourea CatalystsThree-component enantioselective reactionsEfficient synthesis of chiral 2-aminochromenes. nih.gov
Chiral Salen-Metal ComplexesEpoxidation of olefinsStereoselective synthesis of epoxides. researchgate.netresearchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of novel molecules derived from this compound. These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and toxicity profiles of new derivatives, significantly reducing the time and cost of traditional drug development. mdpi.com AI algorithms can be trained to identify promising drug candidates by scrutinizing vast chemical spaces and recognizing meaningful patterns that may not be apparent to human researchers. mdpi.com

Exploration of Novel Bio-conjugation Strategies for Targeted Delivery

The aldehyde functional group of this compound makes it a prime candidate for the development of novel bioconjugation strategies for the targeted delivery of therapeutics. nih.gov One promising approach involves the use of O-salicylaldehyde esters for the site-specific modification of N-terminal cysteines in proteins and peptides. nih.gov This method allows for the formation of a stable linkage that can be cleaved under specific conditions, enabling the controlled release of a therapeutic payload. nih.gov

Future research will likely focus on expanding the scope of this and other bioconjugation techniques to a wider range of biological targets. The development of antibody-drug conjugates (ADCs) where this compound or its derivatives act as a linker to attach a cytotoxic drug to a monoclonal antibody is a particularly exciting prospect. nih.gov Such ADCs could offer highly specific delivery of potent drugs to cancer cells, minimizing off-target toxicity.

Bioconjugation StrategyBiological TargetPotential Application
O-Salicylaldehyde EstersN-terminal CysteinesSite-specific protein modification for targeted drug delivery. nih.gov
Antibody-Drug Conjugates (ADCs)Cell surface receptorsTargeted cancer therapy. nih.gov
Ligand-Oligonucleotide ConjugatesSpecific cell typesDelivery of therapeutic oligonucleotides to extrahepatic tissues. nih.gov

Development of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and understanding reaction mechanisms. Advanced spectroscopic techniques such as in-line Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are becoming increasingly valuable for this purpose. nih.govjascoinc.com The application of these techniques to the synthesis of this compound and its derivatives will enable precise control over reaction parameters, leading to higher yields and purity. Real-time monitoring can provide valuable kinetic data and help in the identification of transient intermediates. acs.org

In the biological context, advanced imaging techniques are essential for visualizing the interactions of this compound-based compounds with their biological targets. Super-resolution microscopy (SRM) techniques, for instance, can provide unprecedented detail of subcellular structures and the localization of fluorescently-tagged derivatives. nih.gov These imaging modalities will be instrumental in studying the mechanisms of action of new drug candidates and in assessing the efficiency of targeted delivery systems. vunela.comnih.gov

Sustainable and Environmentally Benign Synthetic Processes for Large-Scale Production

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a critical area for future research. Traditional methods for the formylation and halogenation of phenols often rely on harsh reagents and produce significant amounts of waste. orientjchem.org Green chemistry approaches, such as the use of less toxic reagents and more energy-efficient reaction conditions, are needed to make the large-scale production of this compound more sustainable. iastate.edu

One promising avenue is the exploration of metal-free synthesis routes for aromatic aldehydes and the use of greener halogenation methods. acs.orgbeilstein-journals.org For example, the use of paraformaldehyde in the absence of toxic solvents and the development of light-irradiated halogenation processes could significantly reduce the environmental impact of the synthesis. orientjchem.orgbeilstein-journals.org Additionally, the development of one-pot synthesis protocols can improve efficiency and reduce waste by minimizing the need for intermediate purification steps. organic-chemistry.orgresearchgate.net

Traditional MethodSustainable AlternativeEnvironmental Benefit
Reimer-Tiemann formylationDirected ortho-lithiation or reactive grinding with paraformaldehyde. orientjchem.orgorganic-chemistry.orgAvoids the use of chloroform (B151607) and results in higher regioselectivity.
Bromination with molecular brominePeroxide-bromide halogenation under light irradiation. beilstein-journals.orgGenerates fewer byproducts and offers better selectivity.
Multi-step synthesisOne-pot reactions. organic-chemistry.orgresearchgate.netReduces solvent usage and waste from purification steps.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 5-Bromo-3-ethylsalicylaldehyde, and how can its purity be verified? A:

  • Synthesis: A common approach involves Friedel-Crafts alkylation of 5-bromosalicylaldehyde with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, bromination of 3-ethylsalicylaldehyde using N-bromosuccinimide (NBS) under controlled conditions may be employed .
  • Purity Verification:
    • Chromatography: Use HPLC or GC-MS to confirm purity (>95% threshold).
    • Spectroscopy: ¹H/¹³C NMR (e.g., aldehyde proton at ~10 ppm, bromine-induced splitting patterns) and FT-IR (C=O stretch at ~1680 cm⁻¹) for structural confirmation .

Advanced Reactivity and Mechanistic Studies

Q: How do the bromine and ethyl substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions? A:

  • Steric and Electronic Effects: The ethyl group at the 3-position introduces steric hindrance, slowing meta-substitution. The bromine at the 5-position acts as a strong electron-withdrawing group, directing electrophiles to the ortho/para positions.
  • Methodological Insight: Kinetic studies using UV-Vis spectroscopy or computational modeling (DFT) can quantify activation barriers. For example, monitor reaction progress with in situ Raman spectroscopy to track intermediate formation .

Contradictions in Reported Physical Properties

Q: Why do literature reports show discrepancies in the melting point and solubility of this compound? A:

  • Possible Causes:
    • Purity Variations: Impurities from incomplete purification (e.g., residual solvents) alter melting points.
    • Polymorphism: Crystallization conditions (e.g., solvent polarity, cooling rate) may produce different crystalline forms.
  • Resolution: Standardize recrystallization protocols (e.g., using ethanol/water mixtures) and characterize via X-ray diffraction (XRD) .

Analytical Challenges in Quantifying Degradation Products

Q: What advanced techniques are suitable for identifying degradation byproducts of this compound under oxidative conditions? A:

  • Hyphenated Techniques: LC-MS/MS with electrospray ionization (ESI) can detect trace degradation products (e.g., brominated quinones or aldehydic acids).
  • Isotopic Labeling: Use ¹⁸O-labeled H₂O in hydrolysis experiments to track oxygen incorporation into degradation intermediates .

Applications in Coordination Chemistry

Q: How can this compound be utilized in synthesizing Schiff base metal complexes, and what spectroscopic methods validate their structures? A:

  • Synthesis: Condense with amines (e.g., ethylenediamine) to form Schiff base ligands, followed by complexation with transition metals (e.g., Cu²⁺, Ni²⁺).
  • Validation:
    • Magnetic Susceptibility: Confirm metal oxidation states.
    • EPR Spectroscopy: Resolve Cu(II) complex geometries.
    • Single-Crystal XRD: Resolve ligand-metal coordination modes .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in laboratory settings? A:

  • Key Measures:
    • Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes.
    • Personal Protective Equipment (PPE): Wear nitrile gloves and goggles; brominated compounds may cause skin irritation.
    • Waste Disposal: Neutralize aldehyde residues with sodium bisulfite before disposal .

Computational Modeling of Electronic Properties

Q: How can density functional theory (DFT) predict the electronic behavior of this compound in photochemical studies? A:

  • Modeling Approach:
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photoinduced electron transfer.
    • Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) for comparison with experimental data .

Data Reliability and Reproducibility

Q: What strategies ensure reproducibility in kinetic studies involving this compound? A:

  • Standardization:
    • Use internal standards (e.g., deuterated analogs) in NMR to calibrate reaction monitoring.
    • Validate HPLC column batches with certified reference materials.
  • Documentation: Publish raw data (e.g., kinetic curves, chromatograms) in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.